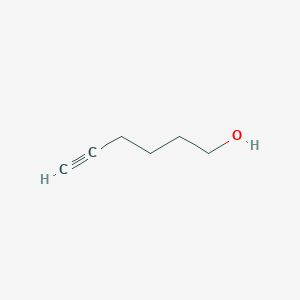

5-Hexyn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

hex-5-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJMMHTSOQIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239148 | |

| Record name | 5-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-90-5 | |

| Record name | 5-Hexyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hexyn-1-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to 5-Hexyn-1-ol. This versatile bifunctional molecule, featuring a terminal alkyne and a primary hydroxyl group, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the field of click chemistry.

Core Chemical Properties and Structure

This compound is a colorless to pale yellow liquid characterized by a six-carbon chain with a terminal triple bond between the fifth and sixth carbon atoms and a hydroxyl group at the first position.[1] This structure provides two reactive sites for a variety of chemical transformations.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | hex-5-yn-1-ol[2][3] |

| CAS Number | 928-90-5[2][4][5] |

| Molecular Formula | C₆H₁₀O[1][6][7] |

| SMILES String | OCCCCC#C[8][9] |

| InChI Key | GOQJMMHTSOQIEI-UHFFFAOYSA-N[1][6][8] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 98.14 g/mol [6][9][10] |

| Boiling Point | 167.1 ± 0.0 °C at 760 mmHg[6], 73-75 °C at 15 mmHg[4][8][11] |

| Melting Point | -34°C (estimate)[12] |

| Density | 0.89 g/mL at 25 °C[4][8][11], 0.9 ± 0.1 g/cm³[6] |

| Refractive Index | n20/D 1.450[4][8][11] |

| Flash Point | 70.0 ± 0.0 °C[6][9] |

| Solubility | Slightly miscible with water.[4][13] Soluble in organic solvents.[1] |

| Vapor Pressure | 0.6 ± 0.6 mmHg at 25°C[6] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established synthetic procedures.

Synthesis of this compound from 2-(chloromethyl)tetrahydro-2H-pyran

This procedure outlines a method for the synthesis of this compound.[4]

Materials:

-

2-(chloromethyl)tetrahydro-2H-pyran

-

Liquid ammonia (B1221849)

-

Iron(III) nitrate (B79036) hydrate (B1144303) IX (catalyst)

-

Sodium metal

-

Water

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

Add a catalytic amount of iron(III) nitrate hydrate IX to approximately 100 mL of liquid ammonia at -40 °C.

-

Slowly add sodium metal (85.3 g, 3.72 mol) in small portions. The formation of sodium amide is indicated by a color change from dark blue to gray.

-

Add 2-(chloromethyl)tetrahydro-2H-pyran dropwise over 5 hours.

-

Stir the reaction mixture for an additional 3 hours.

-

Remove the cold bath and introduce nitrogen to facilitate the evaporation of ammonia.

-

Once the majority of the ammonia has evaporated, quench the reaction by slowly adding water at room temperature.

-

Extract the reaction mixture with ether.

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Filter the dried organic phase and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting residue by vacuum distillation to yield this compound.[4]

Tosylation of this compound

This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[14]

Materials:

-

This compound

-

p-toluenesulfonyl chloride

-

Water

-

Ethyl acetate (B1210297)

-

2N aqueous hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1.0 mole of p-toluenesulfonyl chloride in 700 mL of pyridine at 0 °C under a nitrogen atmosphere.

-

Add 0.5 mole of this compound dropwise to the solution.

-

Stir the mixture for 2 hours.

-

Slowly add 10 mL of water, ensuring the temperature remains below 10 °C.

-

Remove the pyridine by evaporation under vacuum.

-

Pour the residue into 1 liter of ethyl acetate.

-

Wash the ethyl acetate solution twice with excess 2N aqueous hydrochloric acid, followed by a water wash.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the filtrate to dryness under vacuum to afford hex-5-yn-1-ol tosylate.[14]

Applications in Research and Development

This compound is a versatile starting material with numerous applications in organic synthesis and drug development.[4] It is utilized in the preparation of terminal alkynes and lactones containing terminal alkyne groups.[4][15] Furthermore, it has been employed in the synthesis of complex molecules such as cinnoline-fused cyclic enediynes and various alkaloids.[4][12] Its bifunctional nature makes it an ideal building block for creating diverse molecular libraries for drug discovery through techniques like click chemistry.[16] The terminal alkyne allows for efficient and specific conjugation to azide-containing molecules, while the hydroxyl group can be used for further functionalization.[16]

References

- 1. CAS 928-90-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H10O | CID 70234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 928-90-5 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS#:928-90-5 | Chemsrc [chemsrc.com]

- 7. This compound (CAS 928-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 5-己炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound, 5-Hexynol, Hex-5-yn-1-ol, 5-Hexyne-1-ol, 1-Hydroxy-5-hexyne, 928-90-5, Hexyn, Mumbai, India [jaydevchemicals.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound CAS#: 928-90-5 [m.chemicalbook.com]

- 13. Page loading... [guidechem.com]

- 14. prepchem.com [prepchem.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. benchchem.com [benchchem.com]

5-Hexyn-1-ol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 928-90-5 Molecular Formula: C₆H₁₀O

This technical guide provides an in-depth overview of 5-Hexyn-1-ol, a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Featuring a terminal alkyne and a primary alcohol, this compound serves as a valuable building block for the synthesis of complex molecular architectures, including lactones, natural products, and modified biomolecules through click chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing a ready reference for experimental design and characterization.

| Property | Value |

| Molecular Weight | 98.14 g/mol |

| Boiling Point | 73-75 °C at 15 mmHg |

| Density | 0.89 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.450 |

| Spectroscopic Data Identifiers | |

| Beilstein Registry Number | 1739774 |

| MDL Number | MFCD00002980 |

| PubChem Substance ID | 24858225 |

| InChI Key | GOQJMMHTSOQIEI-UHFFFAOYSA-N |

| SMILES | C(CC#C)CCO |

Key Applications and Experimental Protocols

This compound is a key starting material in various synthetic transformations. Its terminal alkyne allows for participation in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary alcohol can be readily oxidized or otherwise functionalized.

Multi-Step Synthesis of (E)-5-Decen-1-yl Acetate (Peach Twig Borer Sex Pheromone)

This protocol details a three-step synthesis starting from this compound to produce the sex pheromone of the peach twig borer.[1]

Step 1: Synthesis of 5-Decyn-1-ol (B1582671)

-

In a suitable reaction vessel under an inert atmosphere, dissolve this compound in an appropriate solvent.

-

Add n-butyllithium and hexamethylphosphoramide (B148902) (HMPA).

-

To the resulting solution, add 1-bromobutane (B133212) to initiate the nucleophilic substitution.

-

Upon reaction completion, quench the reaction and purify the product to yield 5-decyn-1-ol.

Step 2: Reduction to (E)-5-Decen-1-ol

-

The 5-decyn-1-ol from the previous step is subjected to reduction.

-

Use lithium aluminum hydride (LiAlH₄) to achieve the stereoselective reduction of the alkyne to the (E)-alkene.

-

Work-up and purify the product to obtain (E)-5-decen-1-ol.

Step 3: Acetylation to (E)-5-Decen-1-yl Acetate

-

The final step involves the acetylation of the primary alcohol.

-

React (E)-5-decen-1-ol with an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) in the presence of a suitable base or catalyst.

-

Purify the final product to yield (E)-5-decen-1-yl acetate.

Synthesis of (E)-5-Decen-1-yl Acetate.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal substrate for "click chemistry" reactions. The following is a general protocol for the CuAAC reaction, which can be adapted for specific azide (B81097) partners.[2][3]

Materials:

-

This compound (or other terminal alkyne)

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (freshly prepared solution)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional but recommended for biomolecule conjugation)

-

Suitable solvent (e.g., water, t-butanol/water, DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄ and sodium ascorbate.

-

If using a ligand, pre-mix the CuSO₄ with the ligand.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent.

-

Add the CuSO₄ solution (typically 1-10 mol%). If using a ligand, add the pre-complexed solution.

-

-

Initiation and Reaction:

-

Add the sodium ascorbate solution (typically 5-20 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction at room temperature. Reaction times can vary from minutes to several hours, depending on the substrates.

-

-

Work-up and Purification:

-

Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, the product can be isolated by extraction, precipitation, or chromatography.

-

General Workflow for CuAAC Reaction.

Synthesis of Lactones

This compound serves as a precursor for the synthesis of various lactones, which are important structural motifs in many natural products and pharmaceuticals. The general strategy involves the transformation of the terminal alkyne and subsequent intramolecular cyclization. While a specific, detailed protocol starting directly from this compound is not provided here, a common approach would involve hydration or oxidation of the alkyne to a carboxylic acid, followed by acid-catalyzed intramolecular esterification (lactonization). The choice of reagents and conditions will determine the size of the resulting lactone ring.

References

Synthesis and Preparation of 5-Hexyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the primary synthetic routes for 5-Hexyn-1-ol, a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] This document provides a comparative analysis of common methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient laboratory synthesis.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a versatile intermediate for introducing the hexynyl moiety into larger structures. Its applications include the synthesis of lactones, complex natural products like lycopodium (B1140326) alkaloids, and various pharmaceutical precursors.[1][2] This guide focuses on the most prevalent and practical methods for its preparation.

Core Synthetic Strategies

Two principal strategies dominate the synthesis of this compound: the ring-opening of a cyclic ether precursor and the alkylation of a terminal alkyne. Each approach offers distinct advantages and is suited to different starting material availability and scale requirements.

Ring-Opening of 2-(Chloromethyl)tetrahydrofuran

This method provides a reliable route to this compound, starting from the readily available 2-(chloromethyl)tetrahydrofuran. The reaction proceeds via a base-mediated ring-opening mechanism.

Caption: Ring-opening synthesis of this compound.

A general procedure for this transformation involves the use of a strong base, such as sodium amide, in liquid ammonia (B1221849).[2][3]

-

Preparation of Sodium Amide: In a flask equipped for low-temperature reaction, liquid ammonia is condensed at approximately -40°C. A catalytic amount of iron(III) nitrate (B79036) is introduced, followed by the portion-wise addition of sodium metal. The disappearance of the blue color, indicating the formation of sodium amide, signals the completion of this step.[2][3]

-

Ring-Opening Reaction: 2-(Chloromethyl)tetrahydrofuran is added dropwise to the sodium amide suspension in liquid ammonia. The reaction mixture is stirred for several hours to ensure complete conversion.[2]

-

Workup: The reaction is quenched by the careful addition of water after the evaporation of ammonia. The aqueous layer is then extracted with an organic solvent, such as diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.[2][3]

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[2]

| Parameter | Value | Reference |

| Starting Material | 2-(Chloromethyl)tetrahydrofuran | [4] |

| Reagents | Sodium, Iron(III) nitrate, Liquid Ammonia | [2][3] |

| Yield | 67% | [2][3] |

| Purity | High (after distillation) | [2] |

| Scale | Multi-gram | [2] |

Alkylation of Acetylene (B1199291)

This classic approach in alkyne chemistry involves the generation of an acetylide anion followed by its reaction with a suitable electrophile. For the synthesis of this compound, this typically involves the reaction of an acetylide with a four-carbon electrophile containing a protected alcohol. A common variation starts with tetrahydrofurfuryl alcohol, which is converted to a dihalide intermediate before reaction with an acetylide.

Caption: General workflow for acetylide alkylation.

While a direct, single-pot synthesis from acetylene and a C4-epoxide is conceivable, a more controlled, multi-step approach is common. An alternative, high-yielding method starts from 2-chloromethyl tetrahydrofuran, which is first converted to an intermediate that is then ring-opened.

-

Reaction Setup: Under an inert atmosphere (e.g., Argon), metallic lithium is suspended in a suitable solvent.[4]

-

Formation of the Reagent: An appropriate chloro-precursor is added dropwise, and the reaction is allowed to proceed for a specified time.[4]

-

Workup and Extraction: The reaction is quenched with ice water, and the product is extracted with an organic solvent like petroleum ether. The combined organic phases are washed with dilute acid and brine, then dried over anhydrous sodium sulfate.[4]

-

Purification: The crude product is concentrated and purified by column chromatography to afford this compound.[4]

| Parameter | Value | Reference |

| Starting Material | 2-Chloromethyl tetrahydrofuran | [4] |

| Reagents | Lithium, Ammonium Chloride | [4] |

| Yield | 83% - 89.4% | [4] |

| Purity | High (after chromatography) | [4] |

| Scale | Laboratory Scale | [4] |

Purification and Characterization

Regardless of the synthetic route, purification of the final product is crucial. The most common methods are fractional distillation under reduced pressure and flash column chromatography.[5] The choice depends on the scale and the nature of the impurities.

Physical Properties Relevant to Purification:

| Property | Value |

| Boiling Point | 73-75 °C at 15 mmHg[2] |

| Density | 0.89 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.450[2] |

Characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and assess purity.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The ring-opening of 2-(chloromethyl)tetrahydrofuran offers a high-yielding and straightforward approach. The alkylation of acetylene provides a more modular but potentially more complex alternative. The selection of the optimal synthetic strategy will depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and successful preparation of this important synthetic intermediate.

References

Spectroscopic Profile of 5-Hexyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexyn-1-ol, a valuable bifunctional molecule in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data presented below provides key insights into the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | Triplet | 2H | H-1 (-CH₂OH) |

| ~2.23 | Triplet of Triplets | 2H | H-4 (-CH₂C≡CH) |

| ~1.98 | Triplet | 1H | H-6 (≡C-H) |

| ~1.63 | Quintet | 2H | H-2 (-CH₂CH₂OH) |

| ~1.58 | Quintet | 2H | H-3 (-CH₂CH₂C≡CH) |

| ~1.40 | Singlet (broad) | 1H | -OH |

¹³C NMR Data [2]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~83.9 | C-5 (≡C-H) |

| ~68.4 | C-6 (≡C -H) |

| ~62.1 | C-1 (-CH₂OH) |

| ~31.7 | C-2 (-C H₂CH₂OH) |

| ~24.8 | C-3 (-C H₂CH₂C≡CH) |

| ~18.2 | C-4 (-C H₂C≡CH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for its alcohol and terminal alkyne functionalities.

IR Absorption Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~3300 (sharp) | ≡C-H stretch (alkyne) |

| ~2940 | sp³ C-H stretch |

| ~2120 | C≡C stretch (alkyne) |

| ~1050 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.

Mass Spectrometry Data [3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 98 | ~5 | [M]⁺ (Molecular Ion) |

| 80 | ~20 | [M - H₂O]⁺ |

| 67 | ~100 | [C₅H₇]⁺ |

| 54 | ~40 | [C₄H₆]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 31 | ~50 | [CH₂OH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

ATR-FTIR Spectroscopy

Sample Preparation:

-

The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of neat this compound is placed onto the ATR crystal, ensuring complete coverage.

-

The sample spectrum is recorded. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization, or directly via a heated probe.

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic methods and the structural information obtained for this compound.

References

An In-Depth Technical Guide to the Physical Properties of 5-Hexyn-1-ol

This technical guide provides a comprehensive overview of the key physical properties of 5-Hexyn-1-ol, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize this compound as a starting material or intermediate in complex syntheses.

Physical Properties of this compound

This compound is a colorless liquid that is widely used in the synthesis of flavors, fragrances, and pharmaceutical intermediates.[1] An understanding of its physical properties is crucial for its proper handling, application in reactions, and purification.

The physical properties of this compound are summarized in the table below. The data is compiled from various sources, and literature values are indicated where provided.

| Physical Property | Value | Conditions |

| Boiling Point | 73-75 °C | at 15 mmHg |

| 167.1 °C | at 760 mmHg[2] | |

| Density | 0.89 g/mL | at 25 °C[1][3][4][5][6] |

| Molecular Formula | C6H10O | |

| Molecular Weight | 98.14 g/mol | |

| Refractive Index | n20/D 1.450 | (lit.)[1][3][5] |

Experimental Protocols

While specific experimental protocols for the determination of boiling point and density of this compound are not explicitly detailed in the provided search results, a general methodology for its synthesis and purification has been described. The purification step, which involves vacuum distillation, is directly related to the boiling point at reduced pressure.

The following is a general procedure for the synthesis of this compound from 2-(chloromethyl)tetrahydro-2H-pyran.[4][6]

Materials:

-

2-(chloromethyl)tetrahydro-2H-pyran

-

Iron(III) nitrate (B79036) hydrate (B1144303) IX (catalyst)

-

Liquid ammonia (B1221849)

-

Sodium metal

-

Water

-

Ether

-

Anhydrous magnesium sulfate

Procedure:

-

A catalytic amount of iron(III) nitrate hydrate IX is added to approximately 100 mL of liquid ammonia at -40 °C.

-

Sodium metal (85.3 g, 3.72 mol) is added in small portions. The formation of sodium amide is indicated by a color change from dark blue to gray.[4][6]

-

2-(chloromethyl)tetrahydro-2H-pyran is slowly added dropwise over 5 hours, and the reaction mixture is stirred for an additional 3 hours.

-

Upon completion, the cold bath is removed, and nitrogen is introduced to facilitate the evaporation of ammonia.

-

Once the majority of the ammonia has evaporated, the reaction is quenched by the slow, dropwise addition of water at ambient temperature.[4][6]

-

The reaction mixture is extracted with ether. The combined organic layers are dried with anhydrous magnesium sulfate.

-

The dried organic phase is filtered, and the solvent is removed from the filtrate under reduced pressure.

-

The resulting residue is purified by vacuum distillation to yield this compound as a colorless oil.[4][6]

The boiling point range of 73-75 °C at 15 mmHg is a critical parameter for the successful vacuum distillation and purification of the final product.

Experimental Workflow Visualization

The synthesis of this compound can be visualized as a sequential workflow. The following diagram, generated using the DOT language, illustrates the key steps of the synthesis and purification process.

Caption: Synthesis and Purification Workflow for this compound.

References

Reactivity of the Terminal Alkyne in 5-Hexyn-1-ol: An In-depth Technical Guide

Abstract

5-Hexyn-1-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates both a terminal alkyne and a primary alcohol, allowing for a diverse range of chemical transformations. The reactivity of the terminal alkyne is of particular interest, enabling the construction of more complex molecular architectures through various addition and coupling reactions. This technical guide provides a comprehensive overview of the key reactions involving the terminal alkyne of this compound, including deprotonation and alkylation, hydrosilylation, hydroboration-oxidation, Sonogashira coupling, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.

Introduction

The terminal alkyne functionality is a cornerstone of modern synthetic chemistry, prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of this compound, the presence of a primary hydroxyl group at the opposite end of the carbon chain offers a valuable point for further functionalization or for influencing the molecule's solubility and reactivity. This guide focuses on the principal transformations of the terminal alkyne in this compound, providing a technical resource for its strategic use in complex molecule synthesis.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is primarily characterized by two key features: the acidity of the acetylenic proton and the susceptibility of the triple bond to undergo addition and coupling reactions.

Deprotonation and Alkylation

The terminal proton of this compound is weakly acidic and can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This acetylide is a potent carbon nucleophile that can react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond. This reaction is a fundamental method for chain elongation.

Experimental Protocol: Alkylation of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (B95107) (THF). This compound (1.0 equivalent) is then added.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise via the dropping funnel over 15 minutes, and the mixture is stirred for an additional 30 minutes at 0 °C.

-

Alkylation: The desired alkyl halide (1.2 equivalents) is added dropwise to the freshly prepared lithium acetylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylated alkyne.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (H₂PtCl₆). This reaction is a powerful method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. The regioselectivity of the addition is a key consideration. For terminal alkynes like this compound, the reaction with trialkylsilanes in the presence of H₂PtCl₆ typically proceeds with high regioselectivity to yield the β-(E)-isomer as the major product.

Experimental Protocol: Hydrosilylation of this compound

-

Reaction Setup: A Schlenk flask is charged with this compound (1.0 equivalent) and the trialkylsilane (1.1 equivalents) in a suitable solvent such as toluene (B28343) or THF under an inert atmosphere.

-

Catalyst Addition: A solution of the hydrosilylation catalyst (e.g., H₂PtCl₆·6H₂O, ~0.01 mol%) in isopropanol (B130326) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the silane (B1218182) and catalyst) and monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by vacuum distillation or flash column chromatography to yield the vinylsilane product.

Hydroboration-Oxidation

The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov hydration of the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. To prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) is typically used. This reaction is highly regioselective for terminal alkynes.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Hydroboration: To a solution of this compound (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere, a solution of 9-BBN (1.1 equivalents) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M aqueous solution) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Reaction Conditions: The mixture is stirred at room temperature for 3-4 hours.

-

Work-up: The reaction mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude aldehyde is purified by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen) is added the aryl halide (e.g., iodobenzene, 1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base: Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equivalents) are added.

-

Alkyne Addition: this compound (1.2 equivalents) is then added to the stirred mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). The terminal alkyne of this compound is an excellent substrate for this transformation, enabling its conjugation to a wide variety of azide-containing molecules under mild, often aqueous, conditions.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide

-

Reaction Setup: In a suitable reaction vessel, this compound (1.0 equivalent) and the azide (e.g., benzyl azide, 1.0 equivalent) are dissolved in a solvent system, typically a mixture of t-butanol and water (1:1).

-

Catalyst Preparation: In a separate vial, a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) in water is prepared. A freshly prepared aqueous solution of sodium ascorbate (B8700270) (5-10 mol%) is also made.

-

Reaction Initiation: The copper sulfate solution is added to the reaction mixture, followed by the sodium ascorbate solution. The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by TLC or LC-MS. The reaction is often complete within 1-24 hours.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude triazole product is purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key reactions of the terminal alkyne in this compound and analogous terminal alkynes. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

| Reaction | Electrophile/Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Alkylation | Iodomethane | n-BuLi | THF | 0 to RT | 12 | ~85-95 |

| Benzyl bromide | n-BuLi | THF | 0 to RT | 16 | ~80-90 | |

| Hydrosilylation | Triethylsilane | H₂PtCl₆ | Toluene | 80 | 4 | ~80-90 |

| Dimethylphenylsilane | Karstedt's catalyst | THF | RT | 2 | >95 | |

| Hydroboration-Oxidation | - | 1. 9-BBN2. H₂O₂, NaOH | THF | RT | 8 | ~75-85 |

| Sonogashira Coupling | Iodobenzene | PdCl₂(PPh₃)₂, CuI, TEA | THF | RT | 6 | ~80-95 |

| 4-Iodoanisole | Pd(PPh₃)₄, CuI, DIPA | DMF | 50 | 4 | ~85-98 | |

| CuAAC | Benzyl Azide | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | RT | 12 | >95 |

| 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, NaAsc | t-BuOH/H₂O | RT | 8 | >95 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis due to the orthogonal reactivity of its terminal alkyne and primary alcohol functionalities. The terminal alkyne readily undergoes a variety of transformations, including deprotonation-alkylation, hydrosilylation, hydroboration-oxidation, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition. These reactions provide efficient and reliable methods for the construction of complex molecular scaffolds. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this compound in their synthetic endeavors. The continued exploration of the reactivity of this and similar bifunctional molecules will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new chemical entities with significant biological and material applications.

Acidity of the Alkyne Proton in 5-Hexyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity of the terminal alkyne proton in 5-Hexyn-1-ol. The document provides a comprehensive overview of the underlying chemical principles, quantitative data, detailed experimental protocols for pKa determination, and relevant reaction pathways.

Introduction: The Acidity of Terminal Alkynes

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, exhibit a notable acidity for a C-H bond. This characteristic is fundamental to their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The acidity of the alkyne proton is attributed to the hybridization of the carbon atom to which it is attached.[1][2][3]

The carbon atom of a terminal alkyne is sp-hybridized, possessing 50% s-character.[1][3] This high s-character draws the electron pair in the C-H bond closer to the carbon nucleus, resulting in a more polarized bond and a more stable conjugate base (an acetylide anion) upon deprotonation.[1][3] The stability of the resulting anion is a key factor in the increased acidity of terminal alkynes compared to alkenes (sp2 hybridized, ~33% s-character) and alkanes (sp3 hybridized, 25% s-character).[1]

Quantitative Data: pKa Values

The acidity of a compound is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The typical pKa for a terminal alkyne is approximately 25-26.[3] For this compound, two acidic protons are present: the alkyne proton and the hydroxyl proton.

| Compound/Proton | Functional Group | Estimated pKa |

| This compound (Alkyne Proton) | Terminal Alkyne | ~25 |

| This compound (Hydroxyl Proton) | Primary Alcohol | ~16-18 |

| Ethyne (for comparison) | Terminal Alkyne | 25 |

| Ethanol (for comparison) | Primary Alcohol | ~16 |

The Inductive Effect of the Hydroxyl Group

The hydroxyl group in this compound is expected to influence the acidity of the alkyne proton through an inductive effect. Oxygen is an electronegative atom that withdraws electron density through the sigma bonds of the carbon chain.[4][5] This electron-withdrawing effect helps to stabilize the negative charge of the acetylide anion formed upon deprotonation of the alkyne.[4] Consequently, the alkyne proton of this compound is predicted to be slightly more acidic (having a lower pKa) than a terminal alkyne in a simple alkane chain. However, the magnitude of this effect is generally small as it is transmitted over several carbon atoms.

Experimental Protocols for pKa Determination

Due to the weak acidity of the alkyne proton, its pKa determination requires specific experimental conditions, particularly the use of a very strong base and an aprotic solvent. Standard aqueous titration methods are not suitable.

Potentiometric Titration in a Non-Aqueous Solvent

This method involves titrating the weak acid (this compound) with a strong, non-aqueous base and monitoring the potential change with an electrode.

Materials:

-

This compound

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO))

-

Strong base titrant (e.g., sodium amide (NaNH2) in liquid ammonia, or a standardized solution of a strong non-nucleophilic base like lithium diisopropylamide (LDA) in THF)

-

Potentiometer with a glass electrode and a reference electrode suitable for non-aqueous media

-

Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a dilute solution of this compound in the chosen anhydrous solvent under an inert atmosphere.

-

Calibrate the pH electrode using standard buffers appropriate for the non-aqueous system.

-

Slowly add the strong base titrant in small, measured increments to the this compound solution while stirring.

-

Record the potential (or pH reading) after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the potential (or pH) versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve.

Deprotonation and Subsequent Reactions

The acidity of the alkyne proton in this compound allows for its deprotonation by a strong base to form a nucleophilic acetylide anion. This anion can then participate in various carbon-carbon bond-forming reactions.

A common strong base used for this purpose is sodium amide (NaNH2) in liquid ammonia.

This reactivity is highly valuable in synthetic organic chemistry. For instance, the resulting acetylide can react with alkyl halides in an SN2 reaction to extend the carbon chain, or with aldehydes and ketones to form propargyl alcohols.

Conclusion

The terminal alkyne proton of this compound exhibits weak acidity, with an estimated pKa of around 25. This acidity is a direct consequence of the sp-hybridization of the terminal carbon atom and is slightly enhanced by the electron-withdrawing inductive effect of the distal hydroxyl group. While challenging to measure directly, the pKa can be determined experimentally using non-aqueous potentiometric titration with a strong base. The ability to deprotonate the alkyne allows for the formation of a potent carbon nucleophile, making this compound a versatile building block in organic synthesis for the construction of more complex molecules. This fundamental property is of significant interest to researchers and professionals in drug development and materials science.

References

Stability and Proper Storage of 5-Hexyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Hexyn-1-ol (CAS No. 928-90-5). This compound is a valuable bifunctional molecule, incorporating both a terminal alkyne and a primary alcohol. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and in applications like "click chemistry".[1] Given its reactivity, understanding the stability profile and adhering to proper handling and storage protocols are critical to ensure its integrity and obtain reliable results in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for developing appropriate analytical methods for stability assessment.

| Property | Value |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 73-75 °C at 15 mmHg |

| Density | 0.89 g/mL at 25 °C |

| Flash Point | 70 °C (closed cup) |

| Solubility | Slightly miscible with water |

| Refractive Index | n20/D 1.450 |

(Source: Sigma-Aldrich, Fisher Scientific, ChemicalBook)[2][3][4]

Stability Profile and Potential Degradation Pathways

While specific, publicly available quantitative stability studies on this compound are limited, its stability can be inferred from the reactivity of its functional groups: a terminal alkyne and a primary alcohol.[5]

Terminal Alkyne Stability: Terminal alkynes are known for their high reactivity. The acidic proton on the sp-hybridized carbon makes them susceptible to deprotonation by strong bases. They can also undergo various addition reactions and are prone to polymerization, especially in the presence of certain metals or upon exposure to heat and light.

Primary Alcohol Stability: Primary alcohols are susceptible to oxidation.[6] Under oxidative conditions, this compound can be oxidized first to the corresponding aldehyde (5-hexynal) and subsequently to the carboxylic acid (5-hexynoic acid).[6] Dehydration to form an alkene is also a possibility, particularly under acidic conditions and at elevated temperatures.

Overall Stability Considerations:

-

Air Sensitivity: The compound is noted to be air-sensitive, suggesting that it can react with atmospheric oxygen, likely leading to oxidation of the alcohol functionality or other degradation pathways.[5]

-

Heat Sensitivity: As a combustible liquid with a relatively low flash point, it should be kept away from heat and sources of ignition.[3][5] Elevated temperatures can also accelerate degradation reactions such as polymerization of the alkyne.

-

Incompatible Materials: Strong oxidizing agents, acid anhydrides, and acid chlorides are incompatible with this compound and can lead to vigorous and potentially hazardous reactions.[3]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from multiple chemical suppliers. A summary is provided in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | To minimize degradation rates and prevent potential polymerization.[6][7] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and other reactions with atmospheric components.[6] |

| Container | Tightly closed container | To prevent contamination and evaporation.[3][8] |

| Light | Protect from light | To prevent light-induced degradation reactions. |

| Ventilation | Store in a well-ventilated place | To safely manage any potential vapors.[3][8] |

| Ignition Sources | Keep away from heat, sparks, and open flames | The compound is a combustible liquid.[3][5] |

| Incompatibilities | Store away from strong oxidizing agents, acid anhydrides, and acid chlorides | To prevent hazardous reactions.[3] |

A logical workflow for the proper storage of this compound is depicted in the following diagram:

Caption: Logical workflow for the proper storage of this compound.

Experimental Protocol for Stability Assessment

The following is a generalized experimental protocol for assessing the stability of this compound. This protocol should be adapted and validated based on the specific analytical capabilities and requirements of the user's laboratory.

Objective: To evaluate the stability of this compound under various environmental conditions (e.g., temperature, light, air exposure) over a defined period.

Materials:

-

This compound (high purity)

-

Amber glass vials with Teflon-lined caps

-

Inert gas (Argon or Nitrogen)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector, Karl Fischer titrator for water content)

-

Reference standards for this compound and any potential degradation products (if available)

Methodology:

-

Initial Characterization (Time Zero):

-

Perform a complete analysis of the initial batch of this compound to establish baseline data.

-

Tests should include:

-

Appearance: Visual inspection for color and clarity.

-

Assay: Quantitative determination of the purity of this compound using a validated chromatographic method (e.g., GC-FID).

-

Related Substances: Identification and quantification of any impurities or degradation products.

-

Water Content: Measurement using Karl Fischer titration.

-

-

-

Sample Preparation and Storage:

-

Aliquot the this compound into amber glass vials.

-

For samples to be stored under an inert atmosphere, purge the headspace of the vials with argon or nitrogen before sealing.

-

Place the vials in stability chambers under the following conditions (suggested):

-

Recommended Storage: 2-8°C, protected from light.

-

Accelerated Conditions: 25°C/60% RH (Relative Humidity), 40°C/75% RH.

-

Photostability: Expose a set of samples to light according to ICH Q1B guidelines.

-

Air Exposure: Store a set of samples with the vial cap loosened or in a container open to the atmosphere (use caution and appropriate ventilation).

-

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term studies; shorter intervals for accelerated and stress studies).

-

-

Stability-Indicating Method:

-

The analytical method used for assay and related substances must be stability-indicating, meaning it can separate the intact this compound from its potential degradation products. Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness.

-

-

Data Analysis and Reporting:

-

At each time point, perform the same set of analytical tests as in the initial characterization.

-

Compare the results to the time-zero data.

-

Summarize the data in tables, showing any changes in appearance, assay, and the levels of impurities.

-

If significant degradation is observed, attempt to identify the major degradation products using techniques like GC-MS.

-

Based on the data, establish a retest period or shelf life for this compound under the tested storage conditions.

-

A diagram illustrating a hypothetical experimental workflow for stability testing is provided below:

Caption: Hypothetical workflow for the stability testing of this compound.

Conclusion

References

- 1. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound 96 928-90-5 [sigmaaldrich.com]

- 6. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]

- 7. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies | MDPI [mdpi.com]

- 8. research.chalmers.se [research.chalmers.se]

Solubility Profile of 5-Hexyn-1-ol: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 5-hexyn-1-ol in aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines experimental protocols for solubility determination, and presents a visual representation of solubility principles.

Executive Summary

This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alcohol functional group. This structure dictates its solubility, rendering it slightly miscible with water and generally soluble in a range of organic solvents. While precise quantitative solubility data is not widely available in published literature, this guide provides a qualitative summary and the foundational principles governing its solubility. Understanding these properties is crucial for its application in organic synthesis, pharmaceutical development, and materials science.

Physicochemical Properties and Solubility Data

The solubility of this compound is governed by the interplay of its hydrophilic hydroxyl group (-OH) and its hydrophobic hexynyl hydrocarbon chain. The hydroxyl group is capable of hydrogen bonding with polar solvents like water, while the carbon chain favors interaction with nonpolar organic solvents.

Numerous sources describe this compound as being "slightly miscible with water"[1][2][3][4][5][6][7][8]. This limited aqueous solubility is a consequence of the molecule's significant nonpolar hydrocarbon backbone. In contrast, it is expected to be soluble in most common organic solvents, a property attributed to the principle of "like dissolves like"[9].

For practical lab applications, the following table summarizes the expected qualitative solubility of this compound in a variety of common solvents.

| Solvent Name | Solvent Type | Expected Solubility | Rationale |

| Water | Highly Polar Protic | Slightly Miscible[1][2][3][4][5][6][7][8] | The polar hydroxyl group allows for some interaction with water through hydrogen bonding, but the nonpolar six-carbon chain limits miscibility. |

| Methanol (B129727) | Polar Protic | Miscible | As a short-chain alcohol, methanol is polar and can act as both a hydrogen bond donor and acceptor, readily solvating this compound. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities allow for good miscibility. |

| Acetone (B3395972) | Polar Aprotic | Miscible | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and its overall polarity is suitable for miscibility. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Miscible | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity like this compound. |

| Hexane (B92381) | Nonpolar | Miscible | The nonpolar hydrocarbon chain of this compound has strong van der Waals interactions with the nonpolar hexane molecules. |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a series of vials. The exact amount will depend on the expected solubility.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and undissolved solute is reached. The solution should be continuously agitated during this time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solute to settle.

-

To ensure complete separation of the solid phase from the liquid phase, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 3000 rpm).

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the polarity of the solvent and the expected solubility of this compound. The molecule's amphiphilic nature, with both a polar head (hydroxyl group) and a nonpolar tail (hydrocarbon chain), dictates its interaction with different types of solvents.

This guide serves as a foundational resource for understanding and utilizing this compound in various scientific applications. For projects requiring precise solubility values, experimental determination as outlined is strongly recommended.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound [chembk.com]

- 3. 928-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 928-90-5 [m.chemicalbook.com]

- 7. This compound | 928-90-5 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS 928-90-5: this compound | CymitQuimica [cymitquimica.com]

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using 5-Hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of 5-Hexyn-1-ol in protein bioconjugation. The methodologies described herein are central to a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins for imaging and analysis, and the immobilization of proteins on surfaces for biosensor development and other applications.

Introduction

This compound is a bifunctional molecule containing a terminal alkyne and a primary alcohol. The terminal alkyne group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility. The primary alcohol of this compound allows for its covalent attachment to proteins, thereby introducing the versatile alkyne handle for subsequent bioconjugation reactions. This two-step approach enables the precise and stable linkage of a wide array of molecules, such as therapeutic agents, fluorescent dyes, or biotin (B1667282) tags, to proteins of interest.

Key Applications

-

Antibody-Drug Conjugation (ADC): Site-specific introduction of an alkyne group onto an antibody allows for the homogenous and controlled attachment of cytotoxic drug payloads, leading to ADCs with improved therapeutic indices.

-

Protein Labeling: The alkyne group serves as a versatile anchor for the attachment of fluorescent probes, enabling sensitive and specific detection of proteins in various assays, including microscopy, flow cytometry, and western blotting.

-

Protein Immobilization: Covalent attachment of proteins to solid supports via the alkyne handle is a robust method for creating protein microarrays, biosensors, and affinity chromatography resins.

Data Presentation

The following tables summarize illustrative quantitative data for protein bioconjugation workflows utilizing an alkyne-azide click chemistry approach. While specific data for this compound is not extensively available in the literature, these tables provide representative values for conjugation efficiency and drug-to-antibody ratios (DAR) that can be expected with optimized protocols.

Table 1: Illustrative Protein Labeling Efficiency with Alkyne-Azide Click Chemistry

| Protein | Labeling Moiety | Molar Ratio (Protein:Alkyne:Azide) | Reaction Time (h) | Labeling Efficiency (%) | Analytical Method |

| Bovine Serum Albumin (BSA) | Fluorescein-Azide | 1:10:20 | 2 | > 95 | Fluorimetry, SDS-PAGE |

| Monoclonal Antibody (IgG) | Biotin-Azide | 1:5:10 | 4 | > 90 | HABA Assay, Western Blot |

| Green Fluorescent Protein (GFP) | TAMRA-Azide | 1:10:20 | 2 | > 98 | Fluorescence Spectroscopy |

Table 2: Illustrative Drug-to-Antibody Ratio (DAR) for ADCs using Alkyne-Azide Click Chemistry

| Antibody | Drug-Azide Moiety | Linker-to-Antibody Ratio | Achieved DAR | Homogeneity | Analytical Method |

| Trastuzumab | MMAE-Azide | 4:1 | 3.8 - 4.0 | High | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

| Rituximab | DM1-Azide | 2:1 | 1.9 - 2.1 | High | Reversed-Phase Chromatography (RPC), Mass Spectrometry |

| Cetuximab | PBD-Dimer-Azide | 2:1 | 1.8 - 2.0 | High | HIC, Mass Spectrometry |

Experimental Protocols

Protocol 1: Two-Step Protein Modification with this compound and Subsequent Click Chemistry Labeling

This protocol describes the initial modification of a protein with this compound by activating its hydroxyl group to react with primary amines on the protein, followed by a copper-catalyzed click reaction with an azide-functionalized molecule.

Materials:

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Azide-functionalized molecule (e.g., fluorescent dye-azide, biotin-azide, drug-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

-

Orbital shaker or rocker

Part A: Protein Modification with this compound

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a reaction tube, combine this compound (e.g., 10-fold molar excess over the protein) with EDC (e.g., 20-fold molar excess) and NHS (e.g., 20-fold molar excess) in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of this compound.

-

-

Protein Reaction:

-

Exchange the protein into Coupling Buffer using a desalting column.

-

Add the activated 5-hexynyl-NHS ester solution to the protein solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification of Alkyne-Modified Protein:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the protein-containing fractions. The protein is now "alkyne-modified" and ready for the click reaction.

-

Part B: Click Chemistry Reaction

-

Preparation of Click Chemistry Reagents:

-

Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of Sodium Ascorbate in water.

-

Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or DMSO.

-

-

Click Reaction Setup:

-

In a reaction tube, add the alkyne-modified protein.

-

Add the azide-functionalized molecule (e.g., 5-10 fold molar excess over the protein).

-

Add the copper-chelating ligand (e.g., to a final concentration of 1-5 mM).

-

Add CuSO₄ (e.g., to a final concentration of 0.5-1 mM).

-

Initiate the reaction by adding freshly prepared Sodium Ascorbate (e.g., to a final concentration of 5-10 mM).

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Purification of the Bioconjugate:

-

Purify the final protein conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

-

-

Characterization:

-

Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm conjugation and assess the integrity of the protein.

-

Visualizations

The following diagrams illustrate the key workflows and chemical principles described in these application notes.

Application Notes and Protocols for Sonogashira Coupling with 5-Hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1] Its mild reaction conditions, broad substrate scope, and high tolerance for various functional groups make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2]

This document provides a detailed protocol for the Sonogashira coupling of 5-hexyn-1-ol with a range of aryl halides. This compound is a useful building block that introduces a hydroxyl-functionalized aliphatic chain into aromatic systems, a common motif in pharmacologically active compounds.

Reaction Principle and Signaling Pathway

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by a transmetalation step where the copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium center. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity. An amine base then deprotonates the alkyne to form a copper acetylide intermediate, which participates in the transmetalation step of the palladium cycle.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with various aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, 4-bromotoluene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2.0-3.0 equiv.) via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

-

Addition of Alkyne:

-

Slowly add this compound (1.1-1.5 mmol, 1.1-1.5 equiv.) to the stirred reaction mixture via syringe.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C), depending on the reactivity of the aryl halide.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

-

Wash the filtrate sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-